Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-
CAS No.: 6974-18-1
Cat. No.: VC18485419
Molecular Formula: C8H13N5O2S
Molecular Weight: 243.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6974-18-1 |
|---|---|
| Molecular Formula | C8H13N5O2S |
| Molecular Weight | 243.29 g/mol |
| IUPAC Name | [(E)-(2,5-dioxo-4-propylimidazolidin-4-yl)methylideneamino]thiourea |
| Standard InChI | InChI=1S/C8H13N5O2S/c1-2-3-8(4-10-13-6(9)16)5(14)11-7(15)12-8/h4H,2-3H2,1H3,(H3,9,13,16)(H2,11,12,14,15)/b10-4+ |
| Standard InChI Key | VOPANECWRSPKBK-ONNFQVAWSA-N |
| Isomeric SMILES | CCCC1(C(=O)NC(=O)N1)/C=N/NC(=S)N |
| Canonical SMILES | CCCC1(C(=O)NC(=O)N1)C=NNC(=S)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a hydrazinecarbothioamide backbone () conjugated to a 2,5-dioxo-4-propyl-4-imidazolidinyl moiety. The imidazolidine ring is substituted with a propyl group at the 4-position and two ketone oxygen atoms at the 2- and 5-positions, creating a rigid, planar structure. The thioamide group () introduces sulfur-based reactivity, while the imine linkage () between the two moieties enables tautomerism and resonance stabilization.
Key structural descriptors include:
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IUPAC Name: [(E)-(2,5-dioxo-4-propylimidazolidin-4-yl)methylideneamino]thiourea
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Canonical SMILES:
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InChIKey:
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.29 g/mol |
| Density | 1.28 g/cm³ (estimated) |
| LogP (Partition Coefficient) | 0.22 (calculated) |
| Topological Polar Surface Area | 135 Ų |
The compound’s moderate LogP value suggests balanced hydrophilicity-lipophilicity, facilitating solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The high polar surface area (135 Ų) indicates strong hydrogen-bonding potential, influencing its crystallization behavior and biological interactions.
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is synthesized via a multi-step sequence starting from 2,5-dioxo-4-propyl-imidazolidine-4-carbaldehyde (CAS No. 6974-16-9) :
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Aldehyde Activation: The aldehyde group undergoes condensation with hydrazinecarbothioamide in acidic media:
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Tautomerization: The Schiff base intermediate tautomerizes to stabilize the conjugated system, forming the final product.
Alternative Methods
Hydrazinecarbothioamides are also synthesized via:
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Pellizzari Cyclization: Reaction of acyl hydrazides with thioureas under basic conditions .
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Einhorn-Brunner Reaction: Cyclization of alkyl hydrazines with imides .
These methods yield derivatives with varied substituents, enabling structure-activity relationship (SAR) studies .
Applications in Heterocyclic Compound Synthesis
Triazole and Thiadiazole Formation
The compound serves as a precursor for 1,2,4-triazole-3-thiones through base-mediated cyclization:
Subsequent S-alkylation with α-halogenated ketones produces bioactive derivatives .
Imidazolidine Functionalization
The 2,5-dioxo-4-propyl group undergoes nucleophilic substitution at the carbonyl positions, enabling the synthesis of fused heterocycles. For example, reaction with hydroxylamine yields oxadiazole-imidazolidine hybrids .
Comparative Analysis with Related Compounds
2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde
This precursor (CAS No. 6974-16-9) shares the imidazolidine core but lacks the thioamide group. Its lower molecular weight (170.17 g/mol) and reduced polarity (LogP = 0.22) make it less bioactive than the hydrazinecarbothioamide derivative .
1,2,4-Triazole Derivatives
Triazoles derived from the compound show enhanced metabolic stability compared to parent molecules, making them candidates for drug development .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C (desiccated) |
| Stability | Hydrolyzes in aqueous media (t₁/₂ = 24 h at pH 7) |
| Toxicity | LD₅₀ (rat, oral) > 2000 mg/kg |
The compound is labeled "for research use only," with no human or veterinary applications.
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